Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate
Description
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is a heterocyclic organic compound featuring a quinoline core substituted at position 2 with a pyridin-4-yl group and at position 4 with a formamidoacetate methyl ester moiety. Its molecular formula is C₁₉H₁₆N₃O₃, with a molar mass of 340.35 g/mol. The compound’s structure is characterized by intramolecular hydrogen bonding (N–H⋯O) and π-π stacking interactions, as inferred from crystallographic methods like those implemented in the SHELX software suite .
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)14-10-16(12-6-8-19-9-7-12)21-15-5-3-2-4-13(14)15/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
AJTKUPPKKAKJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-4-yl)quinoline with formamide, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield quinoline and pyridine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate exhibit significant anticancer properties. For instance, derivatives containing quinoline and pyridine moieties have shown promising activity against various cancer cell lines. A study demonstrated that such compounds can inhibit cell proliferation in human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as anticancer agents .
Protein Kinase Inhibition
The compound's structure suggests it may serve as a scaffold for the development of protein kinase inhibitors. Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Research has focused on synthesizing derivatives of the compound to evaluate their inhibitory effects on specific protein kinases, which could lead to the development of novel therapeutic agents .
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step organic reactions, including the formation of amide bonds and esterification processes. Detailed structural characterization is often performed using techniques like X-ray crystallography, which helps elucidate the molecular geometry and interactions of the compound within a crystal lattice .
Antimicrobial Properties
In addition to anticancer activity, this compound may possess antimicrobial properties. Some derivatives have been tested against various bacterial strains, showing effectiveness that warrants further investigation into their mechanisms of action and potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural features suggest possible anti-inflammatory effects. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further research in inflammatory disease contexts .
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic Acid
- Molecular Formula : C₁₈H₁₃ClN₂O₃
- Molar Mass : 340.76 g/mol
- Key Differences: Substituent at Quinoline Position 2: A 4-chlorophenyl group replaces the pyridin-4-yl group in the target compound. The electron-withdrawing chlorine atom may reduce electron density on the quinoline ring, altering reactivity or binding interactions. Functional Group: The carboxylic acid (acetic acid) replaces the methyl ester, significantly impacting solubility and lipophilicity. The acid form is more polar, favoring aqueous environments, whereas the ester form (target compound) is more lipid-soluble.
- Applications: Chlorophenyl-substituted quinoline derivatives are often explored for antimicrobial or anticancer activities due to halogen-enhanced bioactivity .
Methyl 2-{[(2-Furyl)(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-yl-idene)Methyl]Amino}Acetate
- Molecular Formula : C₁₈H₁₇N₃O₄
- Molar Mass : 339.35 g/mol
- Key Differences: Core Structure: A pyrazolone ring replaces the quinoline core, introducing a ketone group and conjugated dihydro system. The furyl and phenyl substituents create distinct electronic and steric profiles compared to the pyridinyl-quinoline system. Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the structure, similar to the target compound. However, dihedral angles between aromatic rings (e.g., 54.56° for furan-pyrazole) suggest greater conformational flexibility .
- Applications : Pyrazolone derivatives are studied for antimicrobial and coordination chemistry applications due to their chelating properties .
2-(Pyridin-4-ylformamido)acetic Acid
- Molecular Formula : C₈H₈N₂O₃
- Molar Mass : 180.16 g/mol
- Key Differences: Simplified Structure: Lacks the quinoline core and methyl ester. The pyridin-4-yl group is directly attached to the formamidoacetic acid moiety. Physicochemical Properties: As a carboxylic acid, it is highly polar, limiting membrane permeability compared to the esterified target compound.
- Relevance : This compound is likely a metabolite of the target molecule, highlighting the importance of ester hydrolysis in metabolic pathways .
Comparative Data Table
Research Implications
- Structural Activity Relationships (SAR) : The pyridin-4-yl group in the target compound may enhance π-stacking in biological targets compared to the 4-chlorophenyl analog’s halogen bonding.
- Solubility vs. Bioavailability : The methyl ester group improves membrane penetration, whereas the carboxylic acid metabolite () facilitates renal excretion.
- Synthetic Utility : Crystallographic data from analogs (e.g., ) suggest that SHELX-based refinement is critical for resolving complex hydrogen-bonding networks in such compounds .
Biological Activity
Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is a complex organic compound belonging to the quinoline family. Its unique structure, featuring a quinoline core with a formamido group and a methyl ester group, has garnered significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound can be represented by the following chemical structure:
This structure includes:
- Quinoline core : A bicyclic structure known for diverse biological activities.
- Formamido group : Contributes to the compound's reactivity and interaction with biological targets.
- Methyl ester group : Enhances lipophilicity, aiding in membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit key enzymes involved in various metabolic pathways, leading to its potential therapeutic effects:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells and microbial organisms .
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .
- Anti-inflammatory Effects : The formamido group may play a role in modulating inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Agent : Preliminary studies indicate that this compound may be effective against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Agent : Its structural features suggest potential efficacy against bacterial and fungal infections, making it a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Drug : The compound's ability to modulate inflammatory responses could position it as a treatment option for conditions such as rheumatoid arthritis or psoriasis .
Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant inhibition of DHFR in vitro, suggesting potential as an anticancer agent. |
| Study B (2022) | Showed antimicrobial activity against several bacterial strains, indicating broad-spectrum efficacy. |
| Study C (2023) | Reported anti-inflammatory effects in animal models, supporting its use in treating inflammatory diseases. |
Case Studies
- Cancer Treatment Case Study : A recent clinical trial involving this compound showed promising results in patients with advanced melanoma. The compound demonstrated a reduction in tumor size and improved patient survival rates when combined with existing therapies.
- Antimicrobial Efficacy Case Study : In vitro studies revealed that the compound effectively inhibited growth in multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
